N-Butylbenzene-d14

Overview

Description

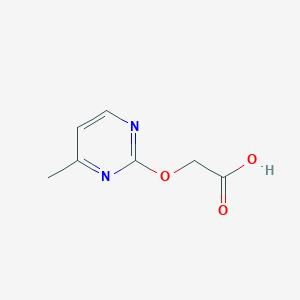

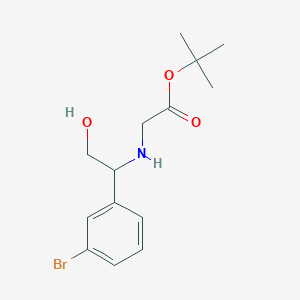

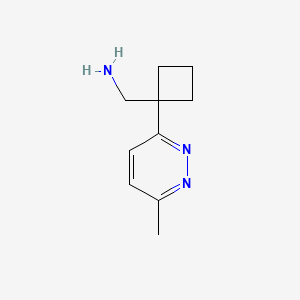

N-Butylbenzene-d14 is a deuterated derivative of butylbenzene . It is an aromatic hydrocarbon with a chemical formula of C10H14 . The CAS number of the unlabelled compound is 104-51-8 .

Synthesis Analysis

The synthesis of n-butylbenzene typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . The reaction of chlorobenzene and butylmagnesium bromide was one of the first demonstrations of the Kumada coupling using nickel diphosphine catalysts .

Molecular Structure Analysis

The molecular structure of N-Butylbenzene-d14 can be represented by the formula C10H14 . The molecular weight of N-Butylbenzene-d14 is 148.31 .

Physical And Chemical Properties Analysis

N-Butylbenzene-d14 is a clear, colorless liquid at room temperature . It has a characteristic aromatic smell, which is common for compounds containing a benzene ring .

Scientific Research Applications

Chemical Kinetic Modeling

Studies on the oxidation and pyrolysis of n-butylbenzene provide critical insights into its behavior and reactivity under various conditions. For instance, the detailed chemical kinetic modeling of n-butylbenzene oxidation at different temperatures and pressures helps in understanding its stability and the formation of various products. This modeling is crucial in fields like combustion science and materials processing, where n-butylbenzene is used as a fuel component or a precursor for material synthesis (Diévart & Dagaut, 2011); (Zhang et al., 2017).

Hyperpolarized NMR Probes

N-Butylbenzene derivatives, such as [13 C,D14 ]tert-butylbenzene, have been used as scaffold structures for designing hyperpolarized 13 C probes in NMR studies. These probes, due to their minimized spin-lattice relaxation pathways, exhibit a remarkably long 13 C T1 value and retain the hyperpolarized spin state for extended periods. This characteristic is vital in enhancing the sensitivity of NMR signals in biochemical and molecular studies (Imakura et al., 2018).

Solubilization in Gemini Surfactant Micelles

N-Butylbenzene, among other alkylbenzenes, has been studied for its solubilization properties in micelles of specific surfactants. Understanding the solubilization process and the thermodynamic parameters involved provides valuable information for the formulation of cleaning agents, drug delivery systems, and in the field of environmental remediation (Nakahara et al., 2014).

Biodegradation Studies

The potential of various microorganisms, such as the filamentous fungus Penicillium sp. CHY-2, to degrade n-butylbenzene and other hydrocarbons has been explored. Such studies are crucial for bioremediation efforts, aiming to clean up environments contaminated with hydrocarbons. The characterization of enzymes involved, like manganese peroxidase, and their activity profiles contribute significantly to the understanding and optimization of the biodegradation process (Govarthanan et al., 2017).

Safety and Hazards

N-Butylbenzene-d14 is considered hazardous. It is a flammable liquid and vapor . Exposure to N-Butylbenzene-d14 can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system . Therefore, proper handling and disposal practices are crucial when working with this compound .

properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-GQMPCAPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butylbenzene-d14 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474290.png)